molecular formula C24H23N5O3S B2491253 ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886930-23-0

ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2491253
CAS RN: 886930-23-0
M. Wt: 461.54
InChI Key: GKDAPMDTGAUOQR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically synthesized molecules with potential applications in various scientific fields. Its structure suggests it might exhibit unique chemical and physical properties, making it an interesting subject for detailed study.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, often starting with the formation of a core structure followed by the addition of functional groups. For instance, Mohamed (2021) described a convenient synthesis route for related derivatives through interactions at room temperature, highlighting the importance of reaction conditions in obtaining desired compounds (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using spectroscopic data and elemental analysis. The structural confirmation is crucial for understanding the compound's chemical behavior and potential applications. Techniques like NMR, IR, and X-ray crystallography provide detailed insights into the molecular geometry and electronic structure (İ. Koca et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups. For example, the presence of a pyrrol-1-yl group might participate in nucleophilic substitution reactions or act as a ligand in coordination compounds. The chemical properties are defined by the molecular structure, which dictates the compound's reactivity towards other chemicals (Sermukšnytė et al., 2022).

Physical Properties Analysis

The physical properties such as melting point, solubility, and stability are determined by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science or pharmaceuticals (P. Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are pivotal for its application in synthesis and manufacturing processes. The specific functional groups within the molecule play a significant role in these properties, influencing how the compound can be utilized in further chemical reactions (Y. Sert et al., 2020).

Scientific Research Applications

Antibacterial and Antifungal Potential

Compounds with triazole and pyrrole moieties, similar to the one you're interested in, have been studied for their antimicrobial properties. For instance, research on new quinazolines, which share some structural similarities, demonstrated potential antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Drug Design

The compound's structure suggests potential for drug design applications, particularly due to the presence of a triazole ring, known for its significance in medicinal chemistry. A study on a related compound showed its inhibitory activity against specific enzymes through molecular docking studies, highlighting its potential in drug discovery (El-Azab et al., 2016).

Synthesis and Characterization

Research into similar compounds involves detailed synthesis and characterization processes, which are crucial for understanding their properties and potential applications. For example, a study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, demonstrating the diverse chemical reactions and structural analyses involved in developing such compounds (Mohamed, 2021).

Potential for Nonlinear Optical Properties

The structure of the compound suggests potential for nonlinear optical (NLO) properties, which are of interest in materials science for applications in optical switching, data storage, and photonics. A related study on the molecular structure and NLO properties of a similar compound highlighted its promising optical characteristics (El-Azab et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The compound could potentially be explored for its biological activity, given the activity observed for similar compounds . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

ethyl 2-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-3-32-23(31)19-11-4-5-12-20(19)25-21(30)16-33-24-27-26-22(18-10-8-9-17(2)15-18)29(24)28-13-6-7-14-28/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDAPMDTGAUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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